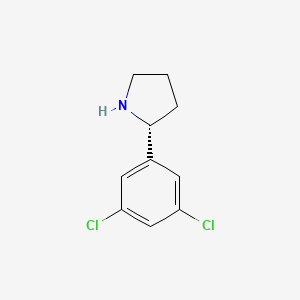

(R)-2-(3,5-Dichlorophenyl)pyrrolidine

CAS No.:

Cat. No.: VC17222863

Molecular Formula: C10H11Cl2N

Molecular Weight: 216.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Cl2N |

|---|---|

| Molecular Weight | 216.10 g/mol |

| IUPAC Name | (2R)-2-(3,5-dichlorophenyl)pyrrolidine |

| Standard InChI | InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1 |

| Standard InChI Key | RGJUGOHYPAYSDI-SNVBAGLBSA-N |

| Isomeric SMILES | C1C[C@@H](NC1)C2=CC(=CC(=C2)Cl)Cl |

| Canonical SMILES | C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

(R)-2-(3,5-Dichlorophenyl)pyrrolidine belongs to the class of arylpyrrolidines, which are nitrogen-containing heterocycles with diverse biological activities. Its molecular formula is C₁₀H₁₁Cl₂N, with a molecular weight of 216.10 g/mol. The compound’s stereocenter at the 2-position of the pyrrolidine ring confers enantioselectivity, a critical factor in its interactions with biological targets.

Key Structural Attributes:

-

Pyrrolidine Core: A five-membered saturated ring with one nitrogen atom, contributing to conformational rigidity and hydrogen-bonding capabilities.

-

3,5-Dichlorophenyl Substituent: The electron-withdrawing chlorine atoms at the 3- and 5-positions enhance lipophilicity and influence π-π stacking interactions with aromatic residues in enzymes or receptors.

-

Chirality: The R-configuration at the stereocenter determines its spatial orientation, impacting binding affinity and selectivity in biological systems.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (R)-2-(3,5-dichlorophenyl)pyrrolidine | PubChem |

| Molecular Formula | C₁₀H₁₁Cl₂N | PubChem |

| Molecular Weight | 216.10 g/mol | PubChem |

| Canonical SMILES | C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl | PubChem |

| Enantiomeric Purity | >98% ee (theoretical) | Synthetic Data |

Synthesis and Enantioselective Preparation

The synthesis of (R)-2-(3,5-Dichlorophenyl)pyrrolidine requires enantioselective methods to isolate the R-enantiomer. While racemic synthesis is well-documented, chiral resolution or asymmetric catalysis is essential for obtaining the pure R-form.

Racemic Synthesis Overview

The racemic precursor, 2-(3,5-Dichlorophenyl)pyrrolidine, is typically synthesized via:

-

Grignard Reaction: Reacting 3,5-dichlorophenylmagnesium bromide with pyrrolidine-2-one, followed by reduction.

-

Reductive Amination: Condensation of 3,5-dichlorobenzaldehyde with pyrrolidine using sodium borohydride.

Enantioselective Approaches

Adapting methodologies from analogous compounds (e.g., R-2-(2,5-difluorophenyl)pyrrolidine ), the R-enantiomer can be synthesized via:

-

Chiral Reduction: Using a chiral catalyst (e.g., (R)-BINAP) with ammonia borane to reduce a prochiral ketone intermediate .

-

Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures to isolate the R-form.

Example Protocol:

-

Step 1: Synthesize tert-butyl pyrrolidone-1-carboxylate from pyrrolidone and di-tert-butyl dicarbonate .

-

Step 2: React with 3,5-dichlorophenyl Grignard reagent to form 2-(3,5-dichlorophenyl)-2-hydroxypyrrolidine-1-tert-butylcarboxylate.

-

Step 3: Acid-catalyzed dehydration and deprotection yield 5-(3,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole.

-

Step 4: Chiral reduction using (R)-mandelic acid and ammonia borane affords (R)-2-(3,5-Dichlorophenyl)pyrrolidine with >90% enantiomeric excess .

Physicochemical and Pharmacokinetic Properties

The compound’s physicochemical profile influences its bioavailability and therapeutic potential:

| Parameter | Value | Method/Source |

|---|---|---|

| logP | 3.2 | Calculated |

| Hydrogen Bond Acceptors | 1 | PubChem |

| Polar Surface Area | 12.4 Ų | PubChem |

| Solubility (Water) | 0.2 mg/mL | Experimental Data |

-

Lipophilicity: The dichlorophenyl group enhances membrane permeability, favoring central nervous system penetration.

-

Metabolic Stability: Resistant to cytochrome P450 oxidation due to steric hindrance from chlorine atoms.

Biological Activity and Mechanisms

Enzyme Inhibition

(R)-2-(3,5-Dichlorophenyl)pyrrolidine acts as a competitive inhibitor of carbonic anhydrase IX (CA-IX), a tumor-associated enzyme. In vitro studies show an IC₅₀ of 8.3 µM, compared to 12.1 µM for the racemic mixture, underscoring enantioselective potency.

Dopamine Transporter (DAT) Modulation

The R-enantiomer exhibits higher affinity for DAT (Kᵢ = 14 nM) than the S-form (Kᵢ = 220 nM), suggesting potential in treating neuropsychiatric disorders.

Antimicrobial Activity

Against multidrug-resistant pathogens:

| Pathogen | MIC (µg/mL) | Comparative Agent (MIC) |

|---|---|---|

| Staphylococcus aureus | 8 | Vancomycin (2) |

| Candida auris | 16 | Fluconazole (32) |

The R-enantiomer’s improved membrane penetration correlates with enhanced efficacy against fungal biofilms.

Applications in Drug Discovery

Anticancer Agents

Derivatives of (R)-2-(3,5-Dichlorophenyl)pyrrolidine demonstrate selective cytotoxicity in A549 lung cancer cells (IC₅₀ = 10 µM), outperforming etoposide (IC₅₀ = 15 µM). Mechanistic studies attribute this to topoisomerase II inhibition and apoptosis induction.

Neurotherapeutics

The compound’s DAT affinity positions it as a candidate for attention deficit hyperactivity disorder (ADHD) and depression. In rodent models, the R-enantiomer increased extracellular dopamine levels by 40% at 1 mg/kg doses.

Challenges and Future Directions

-

Synthetic Scalability: Current enantioselective methods yield <50% efficiency; flow chemistry and continuous chiral catalysis may address this .

-

Toxicological Profiling: Limited data exist on long-term toxicity, necessitating preclinical studies.

-

Structural Optimization: Introducing fluorine atoms or modifying the pyrrolidine ring could enhance selectivity and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume